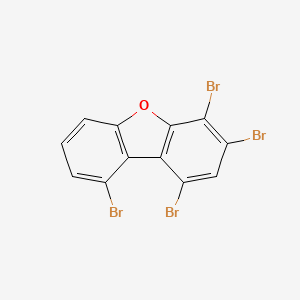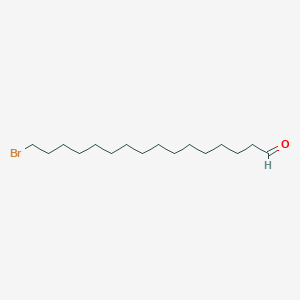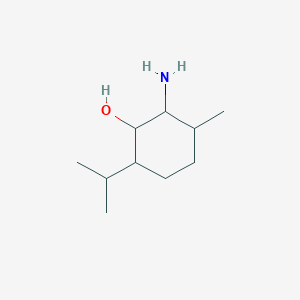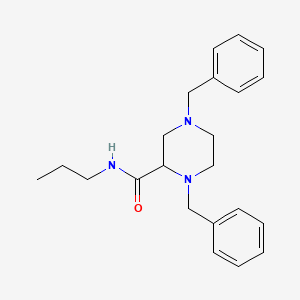![molecular formula C8H12O4 B12593582 (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one CAS No. 874183-66-1](/img/structure/B12593582.png)
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one is a bicyclic compound with the molecular formula C7H10O5. This compound is characterized by its unique structure, which includes three hydroxyl groups and a ketone group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For instance, starting from a bicyclic alcohol, selective oxidation can be performed using reagents like pyridinium chlorochromate (PCC) or Jones reagent to introduce the ketone functionality while preserving the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts such as palladium or platinum can be employed to achieve high yields and purity. Additionally, continuous flow reactors can be utilized to enhance reaction efficiency and control.
化学反応の分析
Types of Reactions
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group into an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
科学的研究の応用
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one: Similar structure but with an additional oxygen atom in the ring.
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one: Contains two oxygen atoms in the bicyclic ring.
(1S,3S,5R)-6,8-dioxabicyclo[3.2.1]octan-3-ol: Features a hydroxyl group and two oxygen atoms in the ring.
Uniqueness
What sets (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one apart is its specific arrangement of hydroxyl and ketone groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for studying specific chemical and biological processes.
特性
CAS番号 |
874183-66-1 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C8H12O4/c9-5-3-8(12)2-4(7(5)11)1-6(8)10/h4-5,7,9,11-12H,1-3H2/t4-,5-,7+,8-/m1/s1 |
InChIキー |
SSGXGLVOIKMHST-HXOWADHMSA-N |
異性体SMILES |
C1[C@@H]2C[C@](C1=O)(C[C@H]([C@H]2O)O)O |
正規SMILES |
C1C2CC(C1=O)(CC(C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)


![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)


![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)

![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
